2-(3-Nitrobenzoyl)pyridine
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with iron (fe) chelators, leading to fe depletion and the formation of redox-active fe complexes
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . The compound’s aromatic substituents may play a role in its antiproliferative and redox activity . More research is required to elucidate the exact interactions and resulting changes.
Biochemical Pathways
They mediate hundreds of redox reactions, impacting virtually every metabolic pathway in the cell
Result of Action
It’s suggested that the compound exhibits selective antiproliferative effects . This suggests that it may have potential as an anticancer agent. More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrobenzoyl)pyridine typically involves the reaction of 3-nitrobenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
3-nitrobenzoyl chloride+pyridinetriethylamine, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: 2-(3-Aminobenzoyl)pyridine.
Reduction of the carbonyl group: 2-(3-Nitrobenzyl)pyridine.
Substitution reactions: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Nitrobenzoyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
2-(4-Nitrobenzoyl)pyridine: Similar structure but with the nitro group in the para position.
2-(3-Nitrobenzoyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
2-(3-Nitrobenzoyl)thiophene: Contains a thiophene ring instead of a pyridine ring.
Uniqueness: 2-(3-Nitrobenzoyl)pyridine is unique due to the specific positioning of the nitro group and the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-nitrophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRMONLCDVCAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27693-37-4 | |
Record name | (3-Nitrophenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27693-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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